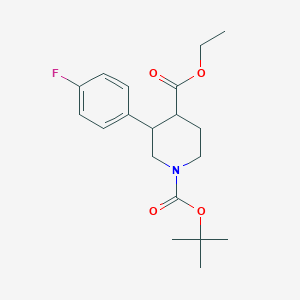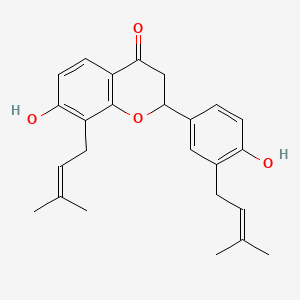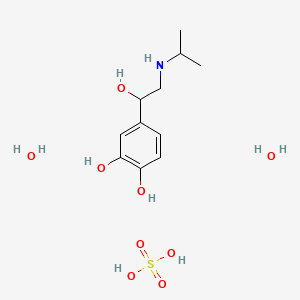![molecular formula C11H5Cl3F4N2O3 B8103166 6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate](/img/structure/B8103166.png)
6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and difluoroethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and difluoro groups: This step involves the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the difluoroethanone moiety.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The difluoroethanone moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Difluoroethanone derivatives: Compounds with the difluoroethanone moiety also show similar chemical reactivity.
Uniqueness
The uniqueness of 2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone lies in its combination of both the imidazo[1,2-a]pyridine and difluoroethanone moieties, which confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOALYCPSUARJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C([NH+]2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Boc-amino)-5-aza-spiro[2.4]heptane](/img/structure/B8103112.png)
![5-Bromopyrrolo[2,3-c]pyridin-2-one](/img/structure/B8103115.png)


![[Leu5]-Enkephalin TFA(58822-25-6(free bas))](/img/structure/B8103135.png)



![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)

![benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B8103194.png)

